molecular formula C12H24O4S B15193641 2,3-Dihydroxypropyl 3-(hexylthio)propionate CAS No. 67859-56-7

2,3-Dihydroxypropyl 3-(hexylthio)propionate

Cat. No.: B15193641
CAS No.: 67859-56-7
M. Wt: 264.38 g/mol
InChI Key: SXNLGWZJZFAJAR-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 3-(hexylthio)propionate is an organic compound with the molecular formula C12H24O4S It is a derivative of propionic acid and contains both hydroxyl and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 2,3-Dihydroxypropyl 3-(hexylthio)propionate involves the reaction of 2,3-dihydroxypropane with hexylthiopropionic acid ester. The reaction typically requires controlled temperature and specific conditions to ensure the desired product is obtained. Purification steps are necessary to isolate the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 3-(hexylthio)propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxypropyl 3-(hexylthio)propionate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 3-(hexylthio)propionate involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the thioether group can participate in redox reactions. These interactions influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypropyl 3-(methylthio)propionate
  • 2,3-Dihydroxypropyl 3-(ethylthio)propionate
  • 2,3-Dihydroxypropyl 3-(butylthio)propionate

Uniqueness

2,3-Dihydroxypropyl 3-(hexylthio)propionate is unique due to its longer hexyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs.

Properties

CAS No.

67859-56-7

Molecular Formula

C12H24O4S

Molecular Weight

264.38 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-hexylsulfanylpropanoate

InChI

InChI=1S/C12H24O4S/c1-2-3-4-5-7-17-8-6-12(15)16-10-11(14)9-13/h11,13-14H,2-10H2,1H3

InChI Key

SXNLGWZJZFAJAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCC(=O)OCC(CO)O

Origin of Product

United States

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